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Overview
Description
Methyl 3-methoxy-4-prop-2-enoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methoxy group, a prop-2-enoxy group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxy-4-prop-2-enoxybenzoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The prop-2-enoxy group can be introduced through an etherification reaction using prop-2-enol and an appropriate base.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-prop-2-enoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) in the presence of iron (Fe) catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-prop-2-enoxybenzoic acid.
Reduction: Formation of 3-methoxy-4-prop-2-enoxybenzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the benzene ring.
Scientific Research Applications
Methyl 3-methoxy-4-prop-2-enoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-prop-2-enoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-enoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Methyl 3-methoxy-4-prop-2-enoxybenzoate can be compared with other similar compounds, such as:
Methyl 3-methoxybenzoate: Lacks the prop-2-enoxy group, resulting in different chemical reactivity and applications.
Methyl 4-methoxybenzoate: Has the methoxy group at a different position on the benzene ring, affecting its chemical properties.
Methyl 3-methoxy-4-hydroxybenzoate: Contains a hydroxyl group instead of the prop-2-enoxy group, leading to different biological activities.
The uniqueness of methyl 3-methoxy-4-prop-2-enoxybenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-methoxy-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-7-16-10-6-5-9(12(13)15-3)8-11(10)14-2/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
AUCXOUGPRYLRAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC=C |
Origin of Product |
United States |
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